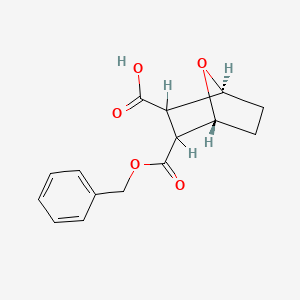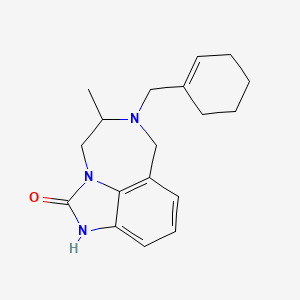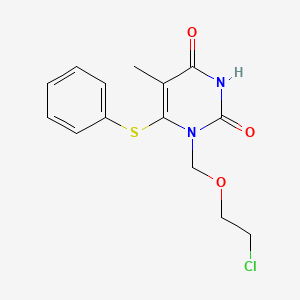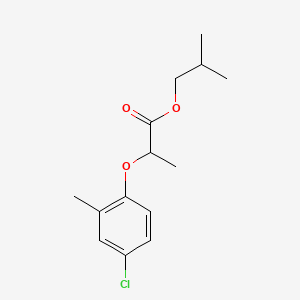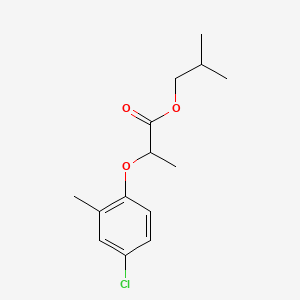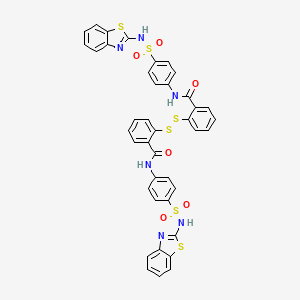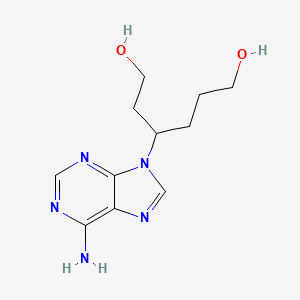
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is a chemical compound that features a purine base (adenine) attached to a hexane chain with two hydroxyl groups. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol typically involves the attachment of the purine base to the hexane chain. One common method involves the reaction of 6-chloropurine with 1,6-hexanediol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexane derivatives with modified purine bases.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
6-Aminopurine: The purine base itself, without the hexane chain.
3-(6-Aminopurin-9-yl)propane-1,3-diol: A shorter chain analog.
Uniqueness
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is unique due to its extended hexane chain, which can confer different physical and chemical properties compared to shorter chain analogs. This structural difference can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
144175-47-3 |
|---|---|
Fórmula molecular |
C11H17N5O2 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)hexane-1,6-diol |
InChI |
InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14) |
Clave InChI |
STSMEGMCGIZSCF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



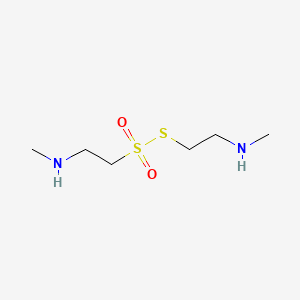

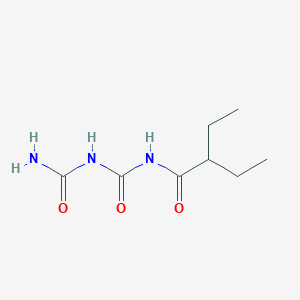
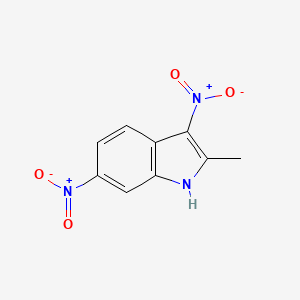

![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
